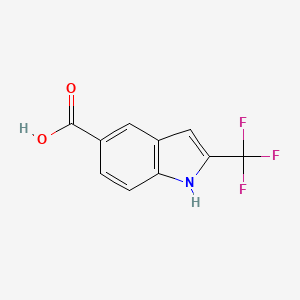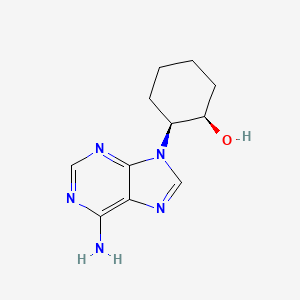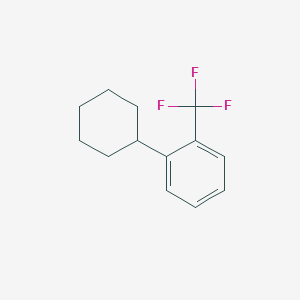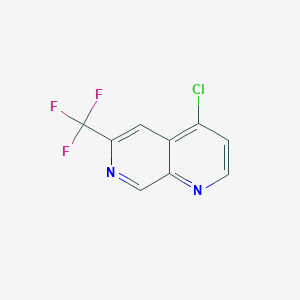![molecular formula C12H7NO4 B11878998 Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- CAS No. 666234-41-9](/img/structure/B11878998.png)
Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is a heterocyclic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione can be achieved through several methods. One common approach involves the Perkin rearrangement of 3-Bromo-5,6-Dihydro-6-Methyl-2H-Pyrano[3,2-c]Quinoline-2,5-Dione . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the rearrangement process.
Industrial Production Methods
While specific industrial production methods for 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Furo[3,2-c]quinoline: Shares a similar fused ring structure but lacks the methyl group.
Pyrano[3,2-c]quinoline: Contains a pyran ring instead of a furan ring.
Quinoline: The parent compound without the fused furan ring.
Uniqueness
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is unique due to the presence of the methyl group and the specific arrangement of the furan and quinoline rings
特性
CAS番号 |
666234-41-9 |
|---|---|
分子式 |
C12H7NO4 |
分子量 |
229.19 g/mol |
IUPAC名 |
5-methylfuro[3,2-c]quinoline-2,3,4-trione |
InChI |
InChI=1S/C12H7NO4/c1-13-7-5-3-2-4-6(7)10-8(11(13)15)9(14)12(16)17-10/h2-5H,1H3 |
InChIキー |
GACOCUXGIUVFHT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=O)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)




![6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878970.png)




![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)
